Droloxifene

Overview

Description

Droloxifene, also known as 3-hydroxytamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group. It was originally developed in Germany and later in Japan for the treatment of breast cancer, osteoporosis in men and postmenopausal women, and cardiovascular disorders. it was abandoned and never marketed .

Mechanism of Action

Target of Action

Droloxifene is a novel selective estrogen receptor modulator (SERM) and a derivative of the triphenylethylene drug tamoxifen . It primarily targets the estrogen receptors (ERs), which play a crucial role in the regulation of the reproductive system and secondary sexual characteristics .

Mode of Action

This compound interacts with its primary targets, the estrogen receptors, by binding to them with a higher affinity than tamoxifen . This interaction results in a higher anti-estrogenic to estrogenic ratio, leading to more effective inhibition of cell growth and division in estrogen receptor-positive cell lines .

Biochemical Pathways

The interaction of this compound with estrogen receptors influences several biochemical pathways. It causes a dose-dependent decrease in luteinizing hormone and follicle-stimulating hormone levels, indicating that it has antigonadotropic activity . It also dose-dependently increases sex hormone-binding globulin levels, indicating that it has estrogenic activity in the liver .

Pharmacokinetics

This compound exhibits more rapid pharmacokinetics than tamoxifen, reaching peak concentrations and being eliminated much more rapidly .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It induces apoptosis, which may have an effect on bone and breast tissue .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. This suggests that this compound may have fewer proinflammatory effects than estrogen, which could be beneficial in certain clinical situations .

Biochemical Analysis

Biochemical Properties

Droloxifene plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to estrogen receptors with a higher affinity than tamoxifen, ranging from 0.2 to 15.2% relative to estradiol . This interaction inhibits the estrogen receptor’s activity, thereby reducing the proliferation of estrogen receptor-positive cells. This compound also interacts with sex hormone-binding globulin, increasing its levels and indicating estrogenic activity in the liver . Additionally, it causes a dose-dependent decrease in luteinizing hormone and follicle-stimulating hormone levels, showcasing its antigonadotropic activity .

Cellular Effects

This compound influences various cellular processes, particularly in estrogen receptor-positive cells. It inhibits cell growth and division, induces apoptosis, and affects cell signaling pathways. This compound’s impact on gene expression includes the modulation of genes involved in cell proliferation and apoptosis. It also affects cellular metabolism by altering the levels of sex hormone-binding globulin and other liver enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with estrogen receptors. This binding inhibits the receptor’s activity, preventing estrogen from exerting its proliferative effects on cells. This compound also induces apoptosis in breast and bone tissue by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it has been shown to have anti-implantation effects in rats, which are not entirely due to its anti-estrogenic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with an elimination half-life ranging from 19 to 37 hours . Long-term studies have shown that this compound does not produce DNA adducts or liver tumors in animals, indicating a favorable safety profile compared to tamoxifen . Its efficacy in reducing breast cancer proliferation diminishes over extended periods, as observed in phase III clinical trials .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the growth of estrogen receptor-positive cells and induces apoptosis without significant adverse effects . At higher doses, this compound can cause toxic effects, including liver toxicity and alterations in hormone levels . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with liver enzymes. It increases the levels of sex hormone-binding globulin, indicating its estrogenic activity in the liver . This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that contribute to its pharmacological effects . These metabolic pathways also influence the compound’s stability and degradation over time.

Preparation Methods

Droloxifene can be synthesized using methoxybenzene and phenylacetic acid as starting materials. The synthetic route involves several steps, including Friedel-Crafts acylation, alkylation, demethylation, etherification, Grignard addition, elimination-dehydration, conversion of configuration, and formation of citrate. The overall yield of this process is approximately 14.7% . Another method involves the reaction of 3-(tetrahydropyran-2-yloxy)phenyl bromide with magnesium or n-butyllithium, followed by the addition of the resulting reagent to 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one .

Chemical Reactions Analysis

Droloxifene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: this compound can undergo substitution reactions, particularly involving its phenolic hydroxyl group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Anticancer Applications

Droloxifene has been primarily researched for its efficacy in treating breast cancer. Its mechanism involves binding to estrogen receptors, providing both anti-estrogenic and estrogenic effects depending on the tissue type.

Clinical Studies

A phase II clinical trial evaluated this compound in postmenopausal women with metastatic or recurrent breast cancer. The study revealed:

- Response Rates : 30% in the 20 mg group, 47% in the 40 mg group, and 44% in the 100 mg group.

- Duration of Response : Median response duration was longer for higher dosages, indicating a dose-dependent effect on efficacy .

Osteoporosis Management

This compound is also being investigated for its potential role in preventing postmenopausal osteoporosis. Its ability to prevent estrogen deficiency-induced bone loss without causing uterine hypertrophy makes it an attractive candidate for long-term use in this population.

Cardiovascular Effects

Research has indicated that this compound may have beneficial cardiovascular effects, particularly in postmenopausal women. It has been shown to:

- Modulate Lipid Profiles : this compound exhibits favorable effects on lipid metabolism, potentially reducing cardiovascular risks associated with menopause .

- Renin-Angiotensin System : Studies have explored its impact on blood pressure and renal blood flow, suggesting a complex interaction with cardiovascular biomarkers .

Comparative Toxicity and Efficacy

This compound demonstrates a more favorable toxicity profile compared to tamoxifen:

- Lower Carcinogenic Risk : Unlike tamoxifen, this compound has shown no carcinogenic or mutagenic effects in preclinical studies .

- Better Tolerability : Patients generally experience milder side effects, making it a safer option for long-term treatment .

Data Summary Table

Case Study 1: Efficacy in Advanced Breast Cancer

In a cohort study involving 369 postmenopausal women with advanced breast cancer, this compound demonstrated significant efficacy across various dosages. The findings indicated that higher doses correlated with improved response rates and prolonged duration of response.

Case Study 2: Safety Profile Analysis

A comparative analysis of this compound and tamoxifen highlighted this compound's superior safety profile, with no reports of serious adverse events related to carcinogenicity during clinical trials.

Comparison with Similar Compounds

Droloxifene is similar to other selective estrogen receptor modulators such as tamoxifen, raloxifene, and clomifene. it has several unique features:

Higher Affinity: This compound has a 10- to 60-fold increased affinity for the estrogen receptor compared to tamoxifen.

Reduced Partial Estrogen Agonistic Activity: It has reduced partial estrogen agonistic activity, making it potentially safer for long-term use.

Rapid Pharmacokinetics: This compound reaches peak concentrations and is eliminated more rapidly than tamoxifen. Similar compounds include tamoxifen, raloxifene, clomifene, afimoxifene, and endoxifen

Biological Activity

Droloxifene is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of breast cancer and osteoporosis. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanisms of action, and effects on various biological systems.

Overview of this compound

This compound, a derivative of tamoxifen, exhibits a unique profile that distinguishes it from other SERMs. It binds to estrogen receptors with a significantly higher affinity than tamoxifen, leading to enhanced anti-estrogenic effects. This compound is characterized by its rapid pharmacokinetics, reaching peak concentrations more swiftly and being eliminated faster than tamoxifen .

Pharmacokinetics

This compound is metabolized in the liver to several active metabolites, including this compound glucuronide and N-des-methylthis compound. In clinical studies, after a single oral dose of 100 mg this compound, plasma levels were measured at 81 ng/mL for this compound itself and lower levels for its metabolites . The pharmacokinetic profile indicates that this compound may be particularly beneficial in scenarios requiring rapid therapeutic action.

This compound's mechanism involves:

- Estrogen Receptor Modulation : It competes with estradiol for binding to estrogen receptors, thereby inhibiting estrogen-mediated cellular proliferation in breast tissues. The IC50 value for this compound's displacement of estradiol from the receptor is approximately .

- Inhibition of Cell Growth : this compound effectively inhibits cell growth in estrogen receptor-positive cell lines, making it a promising candidate for breast cancer treatment .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells, further contributing to its anti-cancer properties .

Anti-Cancer Activity

This compound has shown significant efficacy in preclinical studies:

- Cell Line Studies : It inhibited IGF-I stimulated cell growth and induced expression of the negative growth factor TGF-β .

- Animal Models : In rat models, this compound demonstrated an anti-implantation effect that was not solely attributable to its anti-estrogenic properties .

Cardiovascular Effects

Clinical studies have indicated that this compound may have beneficial cardiovascular effects:

- A study found a 17% reduction in LDL cholesterol levels among postmenopausal women treated with this compound, suggesting a potential role in managing cardiovascular risk factors associated with menopause .

Bone Health

This compound has also been investigated for its effects on bone health:

- It prevents estrogen deficiency-induced bone loss without causing uterine hypertrophy, which is a common side effect associated with other estrogens . This property makes it a candidate for treating postmenopausal osteoporosis.

Case Studies and Clinical Findings

Several case studies have highlighted the biological activity and safety profile of this compound:

- Study by Lien et al. (1995) : Reported on plasma levels following administration and noted that this compound was well-tolerated at doses up to 200 mg/kg in rats with minimal systemic toxicity observed .

- Clinical Trials : Various trials have confirmed the drug's tolerability and efficacy in reducing tumor growth in estrogen-dependent cancers.

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Estrogen Receptor Binding | Higher affinity compared to tamoxifen; inhibits estradiol binding. |

| Cell Growth Inhibition | Effective against estrogen receptor-positive cancer cell lines; induces apoptosis. |

| Cardiovascular Effects | Significant reduction in LDL cholesterol; potential benefits for postmenopausal women. |

| Bone Health | Prevents bone loss without inducing uterine hypertrophy; beneficial for osteoporosis management. |

Properties

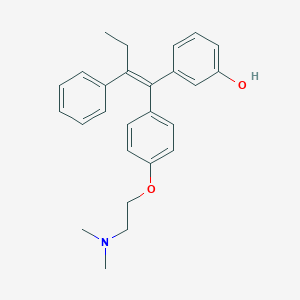

IUPAC Name |

3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZFYGIXNQKOAV-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022441 | |

| Record name | Droloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82413-20-5 | |

| Record name | Droloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Droloxifene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082413205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROLOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M67U6Z98F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.